

In Vivo Therapeutic Potential of 1,2,4-Triazole Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: *1H-1,2,4-Triazole-1-ethanol*

Cat. No.: *B1297610*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo therapeutic potential of select 1,2,4-triazole derivatives across different disease models. The data presented is compiled from preclinical studies and aims to facilitate the evaluation of these compounds for further drug development.

Anticancer Activity: MPA and OBC in Murine Tumor Models

Two novel 1,2,4-triazole derivatives, designated as MPA and OBC, have been evaluated for their antitumor activity in both Ehrlich Ascites Carcinoma (EAC) and Dalton's Lymphoma Ascites (DLA) induced tumors in Swiss Albino Mice.^{[1][2][3]} The following tables summarize the key quantitative findings from these in vivo studies.

Data Presentation: In Vivo Antitumor Efficacy

| Compound | Model | Dose (mg/kg) | % Increase in Body Weight | Mean Survival Time (Days) | Tumor Weight (g) | Tumor Volume (mL) |
|----------------------|-------|--------------|---------------------------|---------------------------|------------------|-------------------|
| MPA | EAC | 25 | 6.59 | - | - | - |
| EAC | 50 | 5.75 | - | - | - | - |
| OBC | EAC | 25 | 5.76 | - | - | - |
| EAC | 50 | 4.61 | - | - | - | - |
| DLA | 25 | - | - | 1.82 ± 0.08 | 1.91 ± 0.07 | - |
| DLA | 50 | - | - | 1.24 ± 0.05 | 1.31 ± 0.06 | - |
| DLA | 100 | - | - | 0.89 ± 0.04 | 0.96 ± 0.05 | - |
| Cisplatin (Standard) | EAC | 3.5 | 3.24 | - | - | - |
| DLA | 3.5 | - | - | 0.52 ± 0.03 | 0.61 ± 0.04 | - |
| Control | EAC | - | 70.71 | - | - | - |
| DLA | - | - | - | 2.84 ± 0.12 | 2.92 ± 0.11 | - |

Data compiled from a study on novel 1,2,4-triazole derivatives.[1][2]

Data Presentation: In Vitro Cytotoxicity (MDA-MB-468 cell line)

| Compound | IC50 at 24h (µM) | IC50 at 48h (µM) |
|----------|------------------|------------------|
| MPA | 1202 | 1522 |
| OBC | 1009 | 1281 |

Data sourced from a study on novel 1,2,4 triazole derivatives.[4][5]

Neuroprotective Activity: SYS18 (Compound 11) in a Rat Stroke Model

A 1,2,4-triazole derivative, SYS18 (also referred to as Compound 11), has demonstrated significant neuroprotective effects in a rat model of acute ischemic stroke induced by middle cerebral artery occlusion (MCAO).[\[6\]](#)[\[7\]](#)[\[8\]](#)

Data Presentation: In Vivo Neuroprotective Efficacy of SYS18

| Treatment Group | Neurological Score | Brain Water Content (%) | Infarct Volume (%) | Serum MDA (nmol/mL) | Serum SOD (U/mL) |
|----------------------|--------------------|-------------------------|--------------------|---------------------|------------------|
| Sham | 0.00 ± 0.00 | 78.5 ± 0.5 | 0 | 4.2 ± 0.8 | 125 ± 10 |
| MCAO Model | 2.42 ± 0.84 | 81.2 ± 0.6 | 35 ± 5 | 8.9 ± 1.2 | 85 ± 8 |
| SYS18 (15 mg/kg) | 1.95 ± 0.74 | - | - | - | - |
| SYS18 (30 mg/kg) | 1.52 ± 0.68 | 79.8 ± 0.7 | 18 ± 4 | 6.1 ± 0.9 | 110 ± 9 |
| Edaravone (Standard) | 1.50 ± 0.61 | - | - | - | - |

Data compiled from studies on the neuroprotective effects of SYS18.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Experimental Protocols

Ehrlich Ascites Carcinoma (EAC) Model

- Animal Model: Swiss albino mice (20-25 g).
- Tumor Induction: Intraperitoneal injection of 2×10^6 EAC cells.
- Treatment: Treatment is initiated 24 hours after tumor inoculation and continues for a specified period. The test compounds (MPA and OBC) are administered orally at doses of 25

and 50 mg/kg. The standard drug, cisplatin, is administered intraperitoneally at a dose of 3.5 mg/kg.[2]

- Parameters Monitored:
 - Mean Survival Time: The day of injection of tumor cells is considered day 0. The number of days the animals survive is recorded.
 - Body Weight: Animal body weights are recorded at the beginning and end of the experiment.
 - Hematological Parameters: On the last day of the experiment, blood is collected to determine hemoglobin (Hb) content, red blood cell (RBC), and white blood cell (WBC) counts.

Dalton's Lymphoma Ascites (DLA) Model

- Animal Model: Swiss albino mice (20-25 g).
- Tumor Induction: Intramuscular injection of 1×10^6 DLA cells into the right hind limb.
- Treatment: Treatment starts 24 hours after tumor cell inoculation and continues for a specified duration. The test compound (OBC) is administered orally at doses of 25, 50, and 100 mg/kg. The standard drug, cisplatin, is administered intraperitoneally at a dose of 3.5 mg/kg.[5]
- Parameters Monitored:
 - Tumor Volume: Measured using a vernier caliper.
 - Tumor Weight: The animals are sacrificed, and the tumor is excised and weighed.

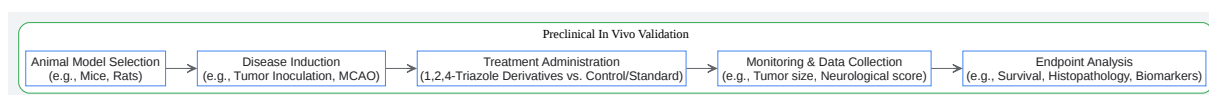
Middle Cerebral Artery Occlusion (MCAO) Rat Model

- Animal Model: Male Sprague-Dawley rats (250-300 g).
- Surgical Procedure: Anesthesia is induced, and a midline neck incision is made. The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA)

are exposed. A nylon monofilament is inserted through the ECA into the ICA to occlude the origin of the middle cerebral artery. Reperfusion is achieved by withdrawing the filament after a specific duration (e.g., 2 hours).[9][10]

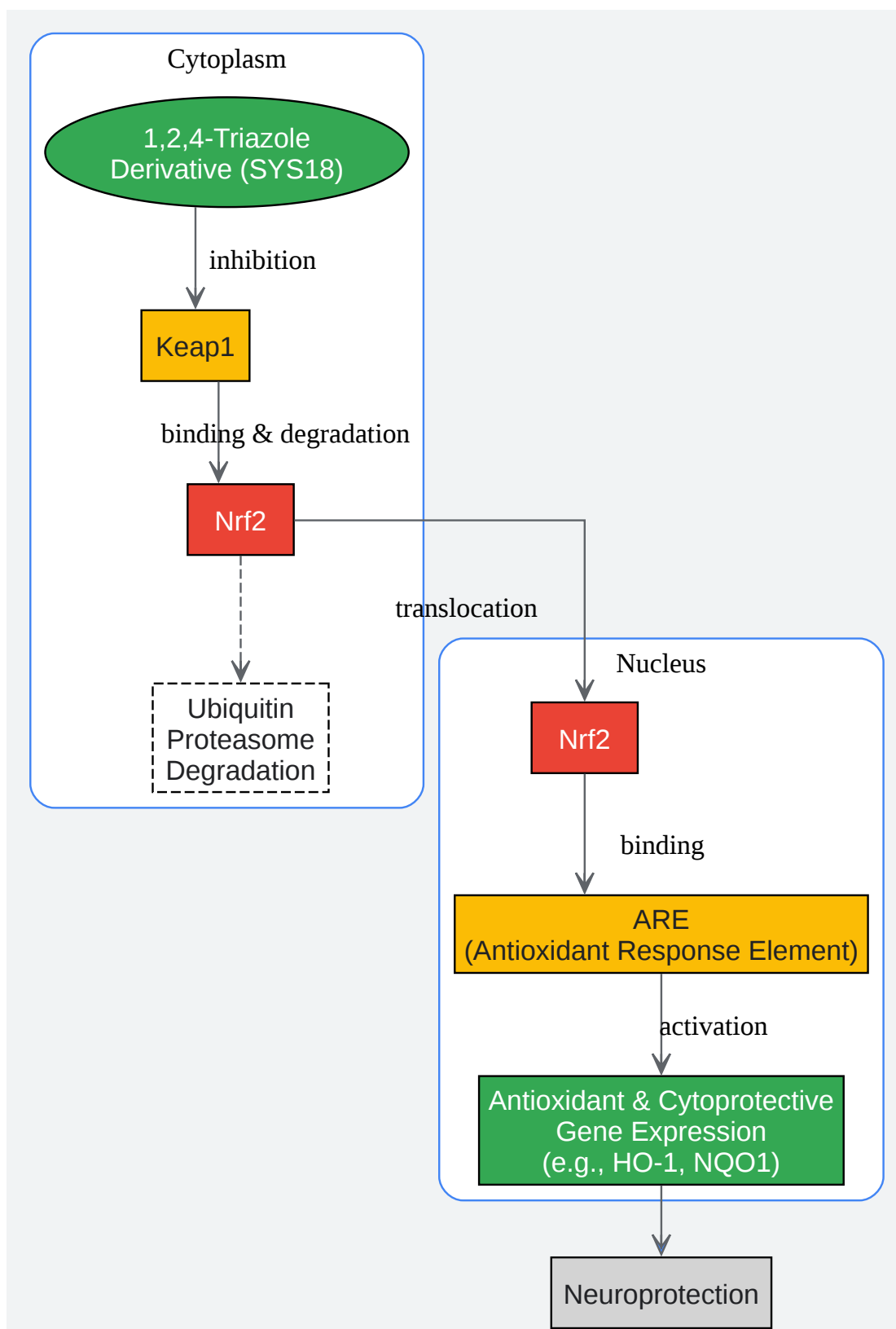
- Treatment: The test compound (SYS18) is administered intravenously at the time of reperfusion.
- Parameters Monitored:
 - Neurological Deficit Score: Evaluated at 24 hours post-MCAO on a scale of 0 to 4 (0 = no deficit, 4 = severe deficit).
 - Infarct Volume: Determined at 24 hours post-MCAO by 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain slices.
 - Brain Water Content: Calculated by comparing the wet and dry weights of the brain hemispheres.
 - Serum Biomarkers: Blood samples are collected to measure levels of malondialdehyde (MDA) and superoxide dismutase (SOD) as indicators of oxidative stress.[6][7]

Visualizations



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In Vivo Experimental Workflow



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Nrf2 Signaling Pathway Activation

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